Cas no 137577-00-5 (2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one)

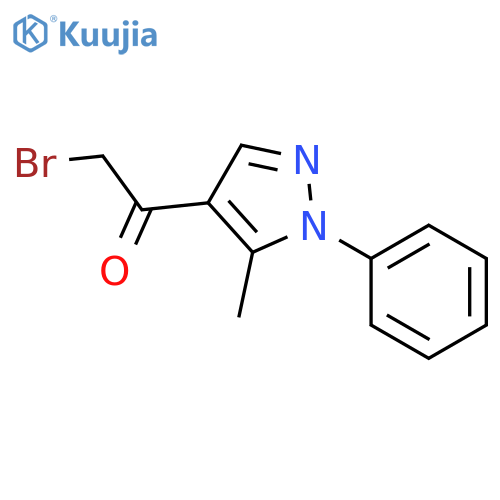

137577-00-5 structure

商品名:2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

CAS番号:137577-00-5

MF:C12H11BrN2O

メガワット:279.132541894913

MDL:MFCD02681921

CID:138490

PubChem ID:2776439

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

- 2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone

- Ethanone,2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-

- 4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole

- W-205506

- DTXSID60380077

- FT-0611351

- SCHEMBL1778201

- 2-Bromo-1-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Ethan-1-One

- VYGXRQSIPNGJNK-UHFFFAOYSA-N

- 137577-00-5

- CS-0239093

- EN300-205532

- MS-22154

- MFCD02681921

- Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-

- AKOS000160959

- BB 0259712

- 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-ethanone

- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

-

- MDL: MFCD02681921

- インチ: InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

- InChIKey: VYGXRQSIPNGJNK-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr

計算された属性

- せいみつぶんしりょう: 278.00500

- どういたいしつりょう: 278.005

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9A^2

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.44

- ゆうかいてん: 94-96°C

- ふってん: 373.1 °C at 760 mmHg

- フラッシュポイント: 179.5 °C

- 屈折率: 1.621

- PSA: 34.89000

- LogP: 2.75830

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one セキュリティ情報

- 危害声明: Corrosive

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36/37/39;S45

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-205532-0.05g |

2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |

137577-00-5 | 95% | 0.05g |

$39.0 | 2023-09-16 | |

| Apollo Scientific | OR23247-1g |

4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole |

137577-00-5 | 1g |

£175.00 | 2024-05-25 | ||

| Chemenu | CM427587-1g |

Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)- |

137577-00-5 | 95%+ | 1g |

$209 | 2023-01-03 | |

| Enamine | EN300-205532-2.5g |

2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |

137577-00-5 | 95% | 2.5g |

$220.0 | 2023-09-16 | |

| Fluorochem | 034147-1g |

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone |

137577-00-5 | 1g |

£127.00 | 2022-03-01 | ||

| Fluorochem | 034147-2g |

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone |

137577-00-5 | 2g |

£239.00 | 2022-03-01 | ||

| Enamine | EN300-205532-10.0g |

2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |

137577-00-5 | 95% | 10g |

$480.0 | 2023-05-24 | |

| Aaron | AR0014A7-2.5g |

Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)- |

137577-00-5 | 95% | 2.5g |

$328.00 | 2025-01-21 | |

| Ambeed | A550953-1g |

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone |

137577-00-5 | 95+% | 1g |

$188.0 | 2024-04-24 | |

| 1PlusChem | 1P00141V-2.5g |

Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)- |

137577-00-5 | 95% | 2.5g |

$280.00 | 2025-02-18 |

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

137577-00-5 (2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:137577-00-5)2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

清らかである:99%

はかる:1g

価格 ($):169.0